![molecular formula C9H18O2 B12898154 2-[(2-Methylcyclohexyl)oxy]ethan-1-ol CAS No. 68711-10-4](/img/structure/B12898154.png)
2-[(2-Methylcyclohexyl)oxy]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Methylcyclohexyl)oxy)ethanol is an organic compound with the molecular formula C9H18O2 It is a derivative of ethanol where the hydroxyl group is bonded to a 2-methylcyclohexyl group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methylcyclohexyl)oxy)ethanol typically involves the reaction of 2-methylcyclohexanol with ethylene oxide. The reaction is carried out under basic conditions, often using a catalyst such as potassium hydroxide. The process can be summarized as follows:
Reactants: 2-methylcyclohexanol and ethylene oxide.
Catalyst: Potassium hydroxide.
Conditions: The reaction is typically conducted at elevated temperatures and pressures to facilitate the formation of the ether bond.
Industrial Production Methods
In an industrial setting, the production of 2-((2-Methylcyclohexyl)oxy)ethanol may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-pressure reactors and advanced catalysts can enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Methylcyclohexyl)oxy)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of 2-methylcyclohexanone or 2-methylcyclohexanal.
Reduction: Formation of 2-methylcyclohexane.
Substitution: Formation of 2-((2-methylcyclohexyl)oxy)ethyl halides or amines.
Aplicaciones Científicas De Investigación
2-((2-Methylcyclohexyl)oxy)ethanol has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential effects on biological systems, including its role as a potential bioactive compound.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-((2-Methylcyclohexyl)oxy)ethanol involves its interaction with various molecular targets. The compound can act as a solvent, facilitating the dissolution and interaction of other molecules. In biological systems, it may interact with cell membranes and proteins, affecting their function and activity. The exact pathways and targets depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethylhexanol: Another alcohol with a branched structure, used in the production of plasticizers and other industrial chemicals.
Cyclohexanol: A simpler alcohol with a cyclohexane ring, used as a precursor in the synthesis of nylon and other polymers.
Uniqueness
2-((2-Methylcyclohexyl)oxy)ethanol is unique due to its ether linkage and the presence of a 2-methylcyclohexyl group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
68711-10-4 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
2-(2-methylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C9H18O2/c1-8-4-2-3-5-9(8)11-7-6-10/h8-10H,2-7H2,1H3 |
Clave InChI |
UAZHEMZBKAKHHK-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


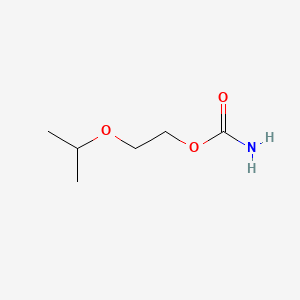
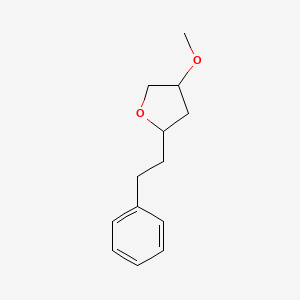
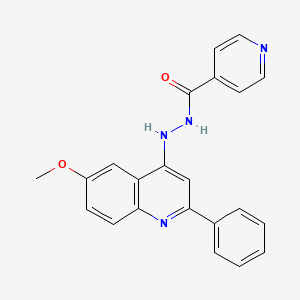
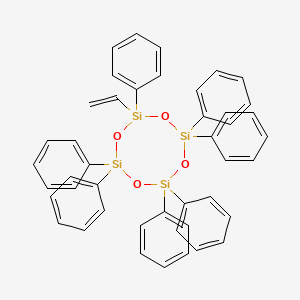
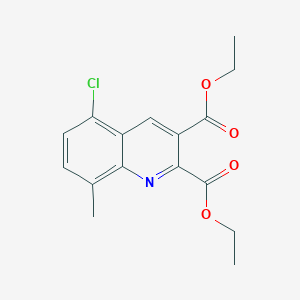
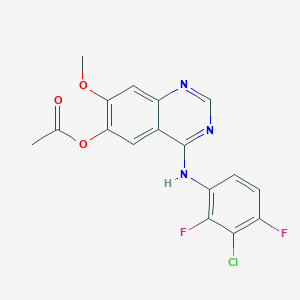
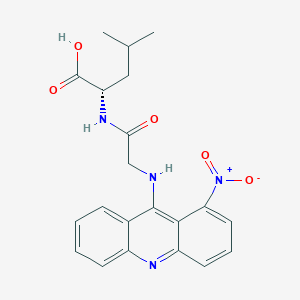
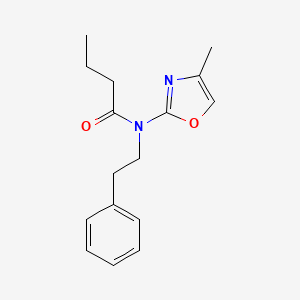

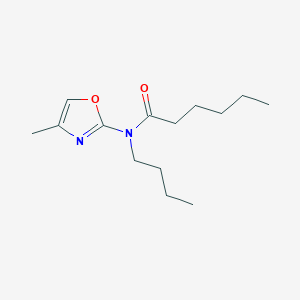


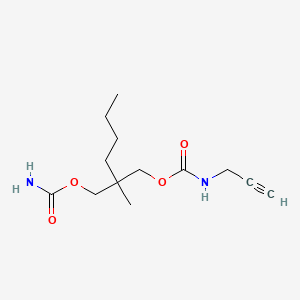
![Ethyl 3-{2-methyl-4-[4-(methylsulfanyl)phenyl]-1,3-oxazol-5-yl}propanoate](/img/structure/B12898162.png)
